molecular formula C21H19FN2O4 B2490939 N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005299-91-1

N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2490939
CAS RN: 1005299-91-1
M. Wt: 382.391
InChI Key: AQMVKHQPISSCOX-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of chemical entities known for their various biological activities and chemical properties. Compounds with a dihydropyridine core are of significant interest in medicinal chemistry due to their potential therapeutic applications.

Synthesis Analysis

The synthesis of dihydropyridine derivatives typically involves multistep organic reactions, including condensation, cyclization, and substitution reactions. For instance, compounds with similar structures have been synthesized through nucleophilic aromatic substitution reactions and subsequent cyclization processes (Schroeder et al., 2009).

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by the presence of a dihydropyridine ring, which significantly influences their chemical and biological properties. X-ray crystallography and NMR spectroscopy are common techniques used for structural elucidation. For example, related compounds have been structurally characterized to determine their conformation and electronic structure (Shu & Long, 2023).

Chemical Reactions and Properties

Dihydropyridine derivatives participate in various chemical reactions, including oxidation-reduction and nucleophilic substitution reactions. Their chemical properties are influenced by substituents on the dihydropyridine ring, which can alter their reactivity and stability (Borgarelli et al., 2022).

Physical Properties Analysis

The physical properties of dihydropyridine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in drug formulation. These properties can be tailored by modifying the molecular structure, as seen in related polyamide compounds with high thermal stability and solubility in organic solvents (Hsiao et al., 1999).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the interactions of dihydropyridine derivatives with biological targets. These interactions are pivotal for their pharmacological activity. Studies on similar compounds have explored their reactivity and potential as intermediates in organic synthesis (Shiina et al., 2008).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-27-18-9-8-16(12-19(18)28-2)23-20(25)17-7-4-10-24(21(17)26)13-14-5-3-6-15(22)11-14/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMVKHQPISSCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

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